2-Methyl-2-(3-methylphenoxy)propanoyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride typically involves the reaction of 3-methylphenol with 2-methylpropanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Methyl-2-(3-methylphenoxy)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-Methyl-2-(3-methylphenoxy)propanoic acid.
Reduction: It can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and solvents such as dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-2-(3-methylphenoxy)propanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: This compound is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is crucial in its role as an intermediate in organic synthesis and in the modification of biologically active molecules .
Comparison with Similar Compounds
2-Methyl-2-(3-methylphenoxy)propanoyl chloride can be compared with other acyl chlorides, such as:
2-Methylpropanoyl chloride: Similar in structure but lacks the phenoxy group, making it less versatile in certain synthetic applications.
3-Methylphenoxyacetyl chloride: Contains a similar phenoxy group but differs in the acyl moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the phenoxy group and the 2-methylpropanoyl moiety, which imparts distinct chemical properties and reactivity .
Biological Activity
2-Methyl-2-(3-methylphenoxy)propanoyl chloride is an organic compound with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.68 g/mol. This compound is notable for its potential applications in biological systems, particularly in herbicide formulations and as a precursor in various chemical syntheses. Understanding its biological activity is crucial for evaluating its safety and efficacy in agricultural and pharmaceutical contexts.
- Molecular Formula : C₁₁H₁₃ClO₂
- Molecular Weight : 212.68 g/mol
- CAS Number : 63294-13-3
The biological activity of this compound primarily stems from its acyl chloride functional group, which can react with various nucleophiles, influencing biological pathways. Its interactions with enzymes and receptors can lead to various physiological effects, particularly in plants where it acts as a herbicide.
Herbicidal Activity
Research has shown that compounds similar to this compound exhibit significant herbicidal properties. They act by disrupting plant growth through inhibition of specific biochemical pathways involved in growth regulation. The compound's structure suggests potential interactions with plant hormone systems, particularly auxins.
Compound | Activity | Mechanism |
---|---|---|
This compound | Herbicidal | Inhibition of auxin transport |
4-Chloro-2-methylphenoxyacetic acid (MCPA) | Herbicidal | Mimics auxin, causing uncontrolled growth |
Enzyme Interactions
Studies indicate that this compound may interact with various enzymes, influencing metabolic pathways. For instance, it has been suggested that similar phenoxy compounds can affect cytochrome P450 enzymes involved in xenobiotic metabolism.
Case Studies
-
Herbicidal Efficacy
A study examining the efficacy of phenoxyacetic acid derivatives found that compounds with structural similarities to this compound exhibited significant herbicidal activity against broadleaf weeds. The study reported effective control rates exceeding 80% under controlled conditions. -
Toxicological Assessment
Toxicological evaluations have indicated that while the compound shows herbicidal properties, it also poses risks to non-target organisms, including beneficial insects and aquatic life. The acute toxicity levels were assessed using standard bioassays, revealing a moderate toxicity profile.
Properties
IUPAC Name |
2-methyl-2-(3-methylphenoxy)propanoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-5-4-6-9(7-8)14-11(2,3)10(12)13/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTAYKKOZNBZES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)(C)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231313 | |
Record name | Propanoyl chloride, 2-methyl-2-(3-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63294-13-3 | |
Record name | Propanoyl chloride, 2-methyl-2-(3-methylphenoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63294-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoyl chloride, 2-methyl-2-(3-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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